molecular formula C5H4ClNO5S B2902804 Methyl 5-(chlorosulfonyl)-1,2-oxazole-3-carboxylate CAS No. 1909326-52-8

Methyl 5-(chlorosulfonyl)-1,2-oxazole-3-carboxylate

Cat. No.: B2902804
CAS No.: 1909326-52-8
M. Wt: 225.6
InChI Key: JEVCRQSSHAJMFH-UHFFFAOYSA-N
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Description

Methyl 5-(chlorosulfonyl)-1,2-oxazole-3-carboxylate (CAS 1909326-52-8) is a high-purity chemical intermediate designed for advanced organic synthesis and drug discovery research. This compound features a reactive chlorosulfonyl group and an ester-functionalized isoxazole core, making it a versatile precursor for the development of novel sulfonamide compounds . The chlorosulfonyl group acts as a highly electrophilic center, enabling efficient nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form sulfonamide, sulfonate, and sulfonothioate derivatives . This reactivity is particularly valuable in medicinal chemistry for creating targeted libraries of potential therapeutic agents. Research applications include serving as a key synthetic intermediate for the development of FXR (farnesoid X receptor) agonists investigated for treating non-alcoholic fatty liver disease (NAFLD), cholestasis, and metabolic syndromes . The compound's structural features also support its use in creating heterocyclic frameworks for anticancer research, where analogous 2-phenyl-1,3-oxazole-4-carboxylate sulfonamide derivatives have demonstrated cytotoxic activity against various human cancer cell lines . This product is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Strict handling procedures are recommended.

Properties

IUPAC Name

methyl 5-chlorosulfonyl-1,2-oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO5S/c1-11-5(8)3-2-4(12-7-3)13(6,9)10/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVCRQSSHAJMFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909326-52-8
Record name methyl 5-(chlorosulfonyl)-1,2-oxazole-3-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(chlorosulfonyl)-1,2-oxazole-3-carboxylate typically involves the reaction of appropriate oxazole derivatives with chlorosulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorosulfonyl group. Common solvents used in this reaction include chlorocarbons and acetonitrile, which provide an inert environment for the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistent product quality.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Chloride Group

The chlorosulfonyl group (-SO₂Cl) undergoes nucleophilic substitution with amines, yielding sulfonamide derivatives. This reaction is pivotal for synthesizing bioactive compounds.

Example Reaction with Pyrazol-5-amines
Reaction of methyl 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates with 1H-pyrazol-5-amines produces sulfonamide derivatives under reflux conditions in dioxane with triethylamine .

Reactants Conditions Products Key Findings
Methyl 5-(chlorosulfonyl)-1,2-oxazole-3-carboxylate + 1H-pyrazol-5-amineDioxane, triethylamine, reflux (4–6 hrs)Sulfonamide derivativesYields up to 82%; confirmed via IR (SO₂ peaks at 1148–1371 cm⁻¹) and ¹H NMR (δ 7.45–7.91 ppm for aromatic protons) .

Biological Relevance : Derivatives like methyl 5-((5-amino-3-phenyl-1H-1,2,4-triazol-1-yl)sulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate exhibit cytotoxic activity against cancer cell lines (average GI₅₀ = 5.37 × 10⁻⁶ M) .

Cyclization Reactions via Smiles Rearrangement

The chlorosulfonyl group facilitates cyclization reactions with aminoazoles, forming fused heterocycles.

Reaction with 1H-1,2,4-Triazol-5-amines
Under similar conditions, triazol-amines undergo substitution followed by intramolecular cyclization, yielding oxazolo[5,4-d]pyrimidines .

Reactants Conditions Products Key Findings
This compound + 1H-1,2,4-triazol-5-amineDioxane, triethylamine, 12 hrs at 20–25°COxazolo[5,4-d]pyrimidinesConfirmed via X-ray crystallography (CCDC1834792); LC-MS: m/z = 331 [M+1] .

Ester Hydrolysis and Functionalization

The methyl ester group undergoes hydrolysis to form carboxylic acids, enabling further derivatization.

Hydrolysis to Carboxylic Acid
Treatment with aqueous KOH in dioxane yields the corresponding carboxylic acid .

Reactants Conditions Products Key Findings
This compoundKOH (12.5 mmol), dioxane-water (1:1), 3 hrs reflux5-(Chlorosulfonyl)-1,2-oxazole-3-carboxylic acid87% yield; ¹H NMR: δ 12.13 ppm (COOH) .

Thiourea Formation and Cyclization

Reaction with acid isothiocyanates forms thioureas, which are subsequently methylated and cyclized to β-amino acid derivatives.

Stepwise Reaction Pathway

  • Thiourea Formation : Reaction with phenyl isothiocyanate.
  • S-Methylation : Using methyl iodide.
  • Cyclization–Aromatic Substitution : Forms chiral β-amino acid derivatives .
Step Reactants Conditions Products
Thiourea FormationThis compound + phenyl isothiocyanateRT, 2 hrsThiourea intermediate
S-MethylationThiourea intermediate + CH₃IK₂CO₃, DMF, 60°CMethylated thiourea
CyclizationMethylated thioureaH₂O, HCl, 100°Cβ-Amino acid derivatives

Interaction with Metal Cyanates

In the presence of N-alkylimidazoles, the chlorosulfonyl group reacts with metal cyanates to form sulfonyl isocyanates, which are intermediates in agrochemical synthesis .

Reactants Conditions Products Application
This compound + KOCNN-Methylimidazole, RTSulfonyl isocyanatePrecursor for herbicides

Mechanism of Action

The mechanism of action of Methyl 5-(chlorosulfonyl)-1,2-oxazole-3-carboxylate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to introduce functional groups and modify molecular structures . The compound’s ability to participate in cycloaddition reactions further enhances its utility in synthetic chemistry .

Comparison with Similar Compounds

Substituent Variations on the Oxazole Ring

Position 5 Substituents
  • Methyl 5-(chlorosulfonyl)-4-methyl-2-thiophenecarboxylate (Thiophene Analog) Structure: Substituted thiophene ring with -SO₂Cl at position 5 and -COOCH₃ at position 3. Molecular Formula: C₇H₇ClO₄S₂ (MW: 254.71) vs. C₆H₄ClNO₄S (estimated for the oxazole analog). Key Differences: Thiophene (sulfur-containing aromatic ring) vs. oxazole (oxygen and nitrogen). Thiophenes exhibit greater aromatic stability and lower reactivity compared to oxazoles. The chlorosulfonyl group in the thiophene analog has a melting point of 40–41°C .
  • Ethyl 5-chloro-1,2-oxazole-3-carboxylate Structure: Chlorine substituent at position 5; ethyl ester at position 3. Molecular Formula: C₆H₆ClNO₃ (MW: 175.57). Key Differences: The absence of the sulfonyl group reduces electrophilicity. Ethyl esters typically exhibit slower hydrolysis rates compared to methyl esters due to steric hindrance .
  • Methyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate Structure: Methoxymethyl (-CH₂OCH₃) at position 4. Molecular Formula: C₇H₉NO₄ (MW: 171.15). Key Differences: The methoxymethyl group is electron-donating, contrasting with the electron-withdrawing -SO₂Cl. This reduces the ester’s susceptibility to nucleophilic attack .
Heterocycle Modifications
  • Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate

    • Structure : 1,2,4-Oxadiazole ring with phenyl and methyl ester groups.
    • Molecular Formula : C₁₀H₈N₂O₃ (MW: 204.18).
    • Key Differences : The 1,2,4-oxadiazole ring has different electronic properties due to nitrogen placement, increasing thermal stability compared to 1,2-oxazole. The phenyl group enhances lipophilicity .
  • Ethyl 5-{[N-(4-chlorophenyl)benzenesulfonamido]methyl}-4,5-dihydro-1,2-oxazole-3-carboxylate

    • Structure : Partially saturated oxazole ring with a bulky sulfonamido substituent.
    • Molecular Formula : C₂₀H₂₀ClN₃O₅S (MW: 474.91).
    • Key Differences : Ring saturation reduces aromaticity, altering reactivity. The bulky substituent decreases solubility in polar solvents .

Functional Group Comparisons

Ester Groups
Compound Ester Group Molecular Weight Reactivity Trend
Methyl 5-(chlorosulfonyl)-... Methyl ~221.6 High (electron-withdrawing -SO₂Cl)
Ethyl 5-chloro-1,2-oxazole-3-carboxylate Ethyl 175.57 Moderate (steric hindrance)
Methyl 5-methyl-1,2-oxazole-3-carboxylate Methyl 141.13 Low (electron-donating -CH₃)
  • Key Insight : Methyl esters hydrolyze faster than ethyl esters under basic conditions. The -SO₂Cl group further accelerates hydrolysis in the target compound .
Substituent Electronic Effects
Substituent Electronic Effect Impact on Reactivity
-SO₂Cl Strong EWG Enhances electrophilicity of ester
-Cl Moderate EWG Mild activation of adjacent groups
-CH₂OCH₃ EDG Reduces ester reactivity
-C₆H₅ (phenyl) Mixed (resonance) Increases lipophilicity

Physicochemical Properties

Compound Melting Point (°C) Boiling Point (°C) Solubility Trends
Methyl 5-(chlorosulfonyl)-... Not reported Not reported Polar aprotic solvents (DMF, DMSO)
Methyl 5-(chlorosulfonyl)-4-methyl-2-thiophenecarboxylate 40–41 Not reported Moderate in chloroform
Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate Not reported Not reported High in water (amino group)
  • Note: The chlorosulfonyl group in the target compound likely reduces aqueous solubility due to its hydrophobic nature but enhances compatibility with polar aprotic solvents .

Biological Activity

Methyl 5-(chlorosulfonyl)-1,2-oxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique chemical structure and potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and applications in drug development, supported by research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C6_6H6_6ClO4_4S and a molecular weight of approximately 205.63 g/mol. The compound features a chlorosulfonyl group, which enhances its reactivity towards nucleophiles, making it a versatile building block in organic synthesis.

The biological activity of this compound is primarily attributed to its electrophilic chlorosulfonyl group. This group facilitates nucleophilic substitution reactions, allowing the compound to interact with various biomolecules. The oxazole ring contributes stability and may play a role in enzyme inhibition or modulation of biological pathways .

Anticancer Activity

This compound has been investigated for its anticancer properties. A study synthesized several derivatives and screened them against various human cancer cell lines as part of the National Cancer Institute's protocol. One derivative exhibited potent cytotoxic activity with an average GI50_{50} value of 5.37×1065.37\times 10^{-6} mol/L against multiple cancer types, including lung and breast cancer .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundGI50_{50} (mol/L)TGI (mol/L)LC50_{50} (mol/L)
Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate5.37×1065.37\times 10^{-6}1.29×1051.29\times 10^{-5}3.6×1053.6\times 10^{-5}

Enzyme Inhibition

Research indicates that compounds derived from this compound can act as dual inhibitors for cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), enzymes involved in inflammatory processes . The oxazole ring's hydrolytic cleavage may enhance the bioactivity associated with these enzyme interactions.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of corresponding oxazole precursors with chlorosulfonic acid. This compound serves as a precursor for various derivatives that exhibit diverse biological activities, including kinase inhibition and antiviral properties .

Table 2: Synthetic Routes for Derivatives

Synthetic MethodDescription
Reaction with chlorosulfonic acidDirect chlorosulfonation
Condensation with aroylaminomalonodiamidesFormation of oxazolo[5,4-d]-pyrimidines
Cycloaddition reactions with alkenes and alkynesFormation of cyclic compounds

Case Studies

  • Anticancer Screening : In a study focusing on anticancer activity, methyl 5-benzylsulfonyl derivatives were tested against a panel of cancer cell lines, revealing significant cytotoxic effects that warrant further investigation into their mechanisms and potential therapeutic applications .
  • Enzyme Interaction Studies : Molecular docking studies have been conducted to explore the interaction between synthesized derivatives and target enzymes like tubulin and CDK2, providing insights into their potential as anticancer agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 5-(chlorosulfonyl)-1,2-oxazole-3-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as chlorosulfonation of a preformed oxazole-carboxylate intermediate. Key factors include temperature control (e.g., 0–5°C for sulfonation to avoid side reactions), stoichiometric ratios of sulfonating agents (e.g., ClSO₃H), and inert atmospheres to prevent hydrolysis. Post-synthesis purification via recrystallization (using solvents like dichloromethane/hexane) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for achieving >95% purity .

Q. How can the structure of this compound be validated using crystallographic and spectroscopic methods?

  • Methodological Answer :

  • X-ray crystallography : Use SHELX suite for structure solution and refinement. Single-crystal diffraction data collected at low temperature (e.g., 100 K) minimizes thermal motion artifacts. Compare experimental bond lengths (e.g., S=O: ~1.43 Å, C-Cl: ~1.74 Å) with theoretical values .
  • Spectroscopy : ¹H/¹³C NMR (CDCl₃) should show characteristic peaks: ester carbonyl (~165–170 ppm in ¹³C), oxazole protons (δ 6.5–7.2 ppm in ¹H), and sulfonyl chlorine (no direct proton signal). IR confirms sulfonyl (1350–1200 cm⁻¹) and carbonyl (1720 cm⁻¹) stretches .

Q. What are the key stability concerns for this compound under storage and experimental conditions?

  • Methodological Answer : The sulfonyl chloride group is hygroscopic and prone to hydrolysis. Store under anhydrous conditions (argon atmosphere, desiccator) at 0–4°C. Stability tests via TLC or HPLC (C18 column, acetonitrile/water mobile phase) can monitor degradation products (e.g., sulfonic acid derivatives) over time .

Advanced Research Questions

Q. How do steric and electronic effects of the chlorosulfonyl group influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing sulfonyl group activates the oxazole ring for nucleophilic attack at the 5-position. Computational studies (DFT, Gaussian09) can map electrostatic potential surfaces to predict regioselectivity. Experimentally, compare reaction rates with analogs (e.g., methyl 5-methyl-1,2-oxazole-3-carboxylate) using kinetic assays (UV-Vis monitoring at λ = 260–300 nm) .

Q. What strategies resolve contradictions in reported biological activity data for sulfonyl-oxazole derivatives?

  • Methodological Answer : Discrepancies often arise from impurity profiles or assay conditions.

  • Purity Validation : Use LC-MS to identify trace byproducts (e.g., hydrolyzed sulfonic acids) that may interfere with bioassays.
  • Assay Optimization : Standardize cell-based assays (e.g., enzyme inhibition IC₅₀) with controls for pH, DMSO concentration (<1%), and batch-to-batch compound variability .

Q. How can computational modeling guide the design of this compound derivatives for targeted protein interactions?

  • Methodological Answer :

  • Docking Studies (AutoDock Vina) : Dock the compound into protein active sites (e.g., serine hydrolases) using the sulfonyl group as an electrophilic "warhead." Focus on binding energy (ΔG < −7 kcal/mol) and hydrogen-bond interactions with catalytic residues.
  • MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to assess conformational changes and binding mode retention .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity for chiral derivatives?

  • Methodological Answer : Chiral analogs require asymmetric catalysis (e.g., Evans oxazaborolidine) or chiral stationary phase HPLC for resolution. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) and optimize catalyst loading (5–10 mol%) to minimize racemization during sulfonation .

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